methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, each with unique chemical and physical properties that can be tailored for specific applications .
Scientific Research Applications
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and a carboxylate ester group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
1895288-25-1 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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